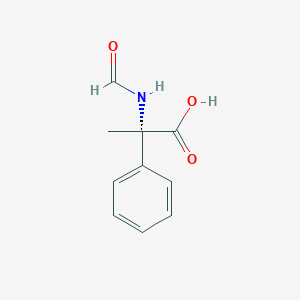

(S)-2-Formamido-2-phenylpropanoic acid

Description

(S)-2-Formamido-2-phenylpropanoic acid is a chiral amino acid derivative characterized by a phenyl group and a formamido (-NHCHO) substituent on the α-carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. The (S)-configuration at the chiral center ensures stereospecific interactions in biological or synthetic applications. This compound is structurally related to phenylalanine derivatives but distinguished by the formamido group, which may influence solubility, stability, and reactivity.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2S)-2-formamido-2-phenylpropanoic acid |

InChI |

InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t10-/m0/s1 |

InChI Key |

QLRKSVGTYRLLEP-JTQLQIEISA-N |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)NC=O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares (S)-2-Formamido-2-phenylpropanoic acid with key analogues:

Key Differences and Implications

Functional Group Effects: Formamido vs. Sulfonamido vs. Formamido: Sulfonamido derivatives (e.g., ) exhibit higher molecular weights and acidity due to the electron-withdrawing sulfonyl group, which may affect pharmacokinetic properties like membrane permeability .

Synthetic Accessibility: Formamido derivatives are typically synthesized via formylation of primary amines, whereas sulfonamides require sulfonylation reagents (e.g., tosyl chloride) . The complex substituent in (S,Z)-3-Phenyl-2-[(trichloro-dioxoheptenyl)amino]propanoic acid () involves multi-step synthesis, including condensation and cyclization, as reported in Flores et al. (2008) .

Crystallographic and Stability Data: Crystallographic studies in highlight short intermolecular hydrogen bonds in similar compounds, which may stabilize the crystal lattice and influence melting points .

Fluorinated analogues () may exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity and resistance to oxidative degradation .

Preparation Methods

Mechanism of Catalytic Kinetic Resolution

The reaction proceeds via the formation of a zwitterionic intermediate (Int-I) when racemic 2-fluoro-2-phenylpropanoic acid reacts with pivalic anhydride in the presence of (+)-BTM. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that the transition state (TS) for the (S)-enantiomer’s esterification is stabilized by hydrogen bonding between the carbonyl oxygen and the alcohol’s hydroxyl group (bond distance: 2.216 Å). This selectivity achieves enantiomeric excess (ee) >90% for the (S)-ester product, while the unreacted (R)-acid is recovered with high optical purity.

Table 1: Key Parameters for Kinetic Resolution of 2-Fluoro-2-phenylpropanoic Acid

| Parameter | Value |

|---|---|

| Catalyst | (+)-BTM |

| Reaction Temperature | 25–30°C |

| ee (S)-Ester | >90% |

| Bond Distance (C–O) in TS | 2.216 Å |

Hydrolysis of Chiral Ester Intermediates

Ester hydrolysis is a critical step in accessing enantiopure carboxylic acids. Methyl 2-methyl-2-phenylpropanoate, a structurally analogous compound, undergoes base-catalyzed hydrolysis to yield 2-methyl-2-phenylpropanoic acid with 98% yield under optimized conditions (1.0 M NaOH, 95°C, 24 h).

Optimization of Hydrolysis Conditions

In a representative procedure, methyl 2-methyl-2-phenylpropanoate (0.840 g, 4.71 mmol) was treated with 1.0 M NaOH in 1,4-dioxane at 95°C for 24 h. Acidification with HCl followed by extraction with dichloromethane afforded the carboxylic acid in near-quantitative yield. Similar conditions could be adapted for (S)-2-formamido-2-phenylpropanoic acid by replacing the methyl ester with a formamido-protected intermediate.

Table 2: Hydrolysis Conditions for Methyl Esters

| Substrate | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl 2-methyl-2-phenylpropanoate | 1.0 M NaOH | 95°C | 24 h | 98% |

| Methyl 2-(4-bromophenyl)-2-methylpropionate | H2SO4 | 63–67°C | 16 h | 79% |

Bromination and Functional Group Interconversion

Functionalization of the phenyl ring is a key step in derivatizing α-phenylpropanoic acids. Patent EP2532644A1 describes the bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid. While this method targets brominated analogs, the regioselectivity (para-bromination >62%) highlights the potential for electrophilic aromatic substitution in introducing formamido groups.

Bromination Reaction Parameters

Reaction of 2-methyl-2-phenylpropanoic acid with bromine in water yielded 2-(4-bromophenyl)-2-methylpropanoic acid with ≤7.75% meta- and ortho-brominated impurities. Purification via four crystallizations reduced impurity levels to <2.99%, demonstrating the feasibility of obtaining regioselectively substituted products.

Enantioselective Formylation Strategies

Introducing the formamido group enantioselectively remains challenging. A plausible route involves:

-

Amination : Converting 2-phenylpropanoic acid to 2-amino-2-phenylpropanoic acid via Hofmann or Curtius rearrangement.

-

Formylation : Treating the amine with formic acid or acetic-formic anhydride to yield the formamido derivative.

Catalytic Asymmetric Amination

While direct methods are scarce, enzymatic resolution using acylases (e.g., from Aspergillus species) could resolve racemic 2-acetamido-2-phenylpropanoic acid, followed by formylation. For instance, lipase-catalyzed hydrolysis of N-acetyl derivatives achieves ee >95% in analogous systems.

Industrial-Scale Synthesis and Purification

Scalable processes prioritize cost efficiency and minimal purification steps. A patented method for methyl 2-(4-bromophenyl)-2-methylpropionate synthesis involved refluxing 2-methyl-2-phenylpropanoic acid with methanol and H2SO4, followed by distillation (79% yield, 99.2% purity). Adapting this to this compound would require enantioselective formylation and crystallization.

Table 3: Industrial-Scale Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | H2SO4, MeOH | Reflux | 12 h | 98% |

| Bromination | Br2, H2O | 25–35°C | 16 h | 62% |

| Hydrolysis | NaOH, H2O | 95°C | 24 h | 98% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Formamido-2-phenylpropanoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves chiral amino acid precursors, such as L-phenylalanine derivatives. Key steps include formamidation using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Intermediates are characterized via H/C NMR and chiral HPLC to confirm stereochemical integrity. For example, analogous compounds like (S)-2-amino-3-(phenylamino)propanoic acid are synthesized via nucleophilic substitution with aniline, followed by purification via recrystallization in ethanol/water mixtures .

Q. How do researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid or enzymatic kinetic resolution, are employed. Polarimetry and chiral stationary phase HPLC (e.g., using Chiralpak® AD-H columns) validate enantiomeric excess (>98% ee). For related compounds like (S)-2-hydroxypropanoic acid, β-cyclodextrin-based chromatography is used to separate enantiomers .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves backbone connectivity. IR spectroscopy identifies formamido C=O stretches (~1680 cm). X-ray crystallography (e.g., monoclinic P2/n space group) provides definitive stereochemical assignments, as demonstrated for sulfonamide analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization in aqueous media?

- Methodological Answer : Racemization is minimized by using non-polar solvents (e.g., THF) and low temperatures (0–5°C). Buffered systems (pH 6–7) stabilize the amino group. For example, LiOH-mediated hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates in THF/water mixtures preserves stereochemistry, as shown in the synthesis of fluorophenyl analogs .

Q. What strategies address low yields in formamido group introduction?

- Methodological Answer : Activating agents like DCC (dicyclohexylcarbodiimide) enhance formylation efficiency. Microwave-assisted synthesis (50–80°C, 30 min) improves reaction kinetics. In cases of steric hindrance, bulky base additives (e.g., DMAP) direct regioselectivity, as seen in peptide coupling reactions .

Q. How do researchers resolve contradictions in crystallographic vs. computational conformational data?

- Methodological Answer : Discrepancies arise from solvent effects or lattice packing forces. Hybrid DFT calculations (B3LYP/6-311+G(d,p)) model gas-phase conformers, while molecular dynamics simulations (e.g., AMBER) account for solvation. Experimental X-ray data (e.g., β = 92.5° in monoclinic systems) are prioritized for solid-state conformations .

Q. What pharmacokinetic challenges are associated with this compound, and how are they studied?

- Methodological Answer : Poor bioavailability due to high polarity is addressed via prodrug strategies (e.g., esterification of the carboxylic acid). In vitro assays (Caco-2 cell permeability) and in vivo rodent studies quantify absorption. Metabolite profiling via LC-MS/MS identifies hydrolytic degradation pathways .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature?

- Methodological Answer : Accelerated stability testing uses buffers (pH 1–9) at 40–60°C. Samples are analyzed via UPLC at intervals (0, 1, 3, 6 months). Degradation products (e.g., hydrolyzed formamide) are quantified using external standards. For analogs like 2-amino-2-methyl-3-phenylpropanamide, Arrhenius plots predict shelf-life .

Q. What statistical methods validate reproducibility in synthetic protocols?

- Methodological Answer : Multivariate analysis (e.g., Plackett-Burman design) identifies critical variables (e.g., equivalents of formyl chloride). Intraday/interday precision (RSD <2%) is calculated for yield and purity. For peptide derivatives, DOE (Design of Experiments) optimizes coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.